![molecular formula C7H8ClN3O2 B1472092 2-[(3-クロロピラジン-2-イル)(メチル)アミノ]酢酸 CAS No. 1710471-66-1](/img/structure/B1472092.png)

2-[(3-クロロピラジン-2-イル)(メチル)アミノ]酢酸

説明

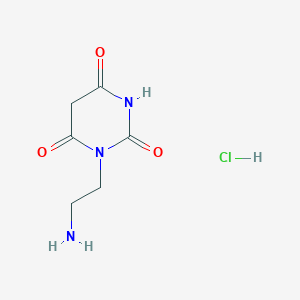

“2-[(3-Chloropyrazin-2-yl)(methyl)amino]acetic acid” is a versatile chemical compound used in various scientific studies. It demonstrates immense potential in medicinal chemistry, enabling the development of novel drugs and therapies. The molecular formula of this compound is C8H10ClN3O2 .

Molecular Structure Analysis

The molecular weight of “2-[(3-Chloropyrazin-2-yl)(methyl)amino]acetic acid” is 215.64 . The SMILES notation for this compound is CN(CC(O)=O)CC1=C(Cl)N=CC=N1 .

Chemical Reactions Analysis

While specific chemical reactions involving “2-[(3-Chloropyrazin-2-yl)(methyl)amino]acetic acid” are not available, it’s worth noting that similar compounds often participate in copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions .

科学的研究の応用

抗がん剤設計

この化合物は、抗がん剤の設計に使用されてきたピラジンファミリーに属しています . さらに具体的には、タンパク質チロシンホスファターゼ(PTPs)ファミリーのメンバーであるSHP2タンパク質は、がんと密接に関連しています。 このタンパク質を阻害するために、ピラジン系小分子が設計および合成されています .

タンパク質チロシンホスファターゼ経路

この化合物は、細胞の増殖、多様性、移動、および代謝を監視する役割を担うタンパク質チロシンホスファターゼ(PTPs)経路に関連する研究に使用できる可能性があります .

新規化合物の合成

この化合物は、新規化合物の合成の出発点として使用できる可能性があります。 例えば、3-クロロピラジン-2-カルボキサミドの各種置換ベンジルアミンによるアミノ脱ハロゲン化により、15種類の3-ベンジルアミノピラジン-2-カルボキサミドが得られました .

抗菌活性

ピラジン環を含むピロロピラジン誘導体は、抗菌活性を含むさまざまな生物活性を示しています .

抗炎症活性

抗ウイルス活性

抗真菌活性

キナーゼ阻害活性

作用機序

Pharmacokinetics (ADME)

- Information on absorption is not available for this compound . The volume of distribution remains unspecified . Further studies are needed to understand its metabolic fate. Details regarding excretion are not provided. The compound’s pharmacokinetic properties influence its availability for therapeutic action.

生化学分析

Molecular Mechanism

The molecular mechanism of action of 2-[(3-Chloropyrazin-2-yl)(methyl)amino]acetic acid involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes or receptors, leading to changes in their activity. For instance, it may inhibit or activate enzymes by binding to their active sites or allosteric sites. Additionally, 2-[(3-Chloropyrazin-2-yl)(methyl)amino]acetic acid can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes .

Transport and Distribution

The transport and distribution of 2-[(3-Chloropyrazin-2-yl)(methyl)amino]acetic acid within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters or binding proteins, influencing its localization and accumulation within different cellular compartments. The distribution of 2-[(3-Chloropyrazin-2-yl)(methyl)amino]acetic acid can affect its activity and function, as it may preferentially accumulate in certain tissues or organelles .

Subcellular Localization

The subcellular localization of 2-[(3-Chloropyrazin-2-yl)(methyl)amino]acetic acid is essential for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence metabolic processes, or to the nucleus, where it can affect gene expression. The subcellular localization of 2-[(3-Chloropyrazin-2-yl)(methyl)amino]acetic acid can determine its specific biological effects and therapeutic potential .

特性

IUPAC Name |

2-[(3-chloropyrazin-2-yl)-methylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN3O2/c1-11(4-5(12)13)7-6(8)9-2-3-10-7/h2-3H,4H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVNHPWBVHUERSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)O)C1=NC=CN=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。